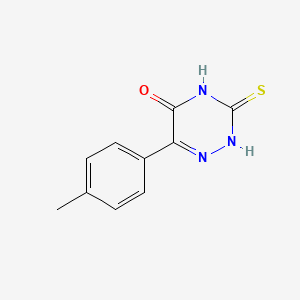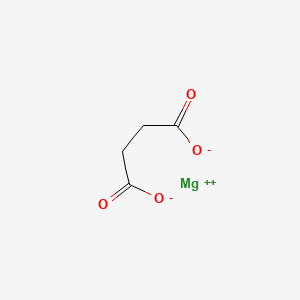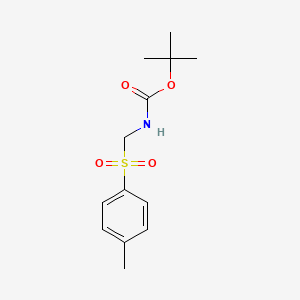![molecular formula C11H13NO5 B1624305 2-[(4-methoxyphenyl)methoxycarbonylamino]acetic Acid CAS No. 4596-54-7](/img/structure/B1624305.png)
2-[(4-methoxyphenyl)methoxycarbonylamino]acetic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-methoxyphenyl)methoxycarbonylamino]acetic Acid is an organic compound with the molecular formula C11H13NO5. It is a derivative of glycine, where the amino group is protected by a 4-methoxyphenylmethoxycarbonyl group. This compound is often used in organic synthesis and research due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methoxyphenyl)methoxycarbonylamino]acetic Acid typically involves the protection of the amino group of glycine. One common method is to react glycine with 4-methoxybenzyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques like high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-[(4-methoxyphenyl)methoxycarbonylamino]acetic Acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-methoxybenzoic acid, while reduction of the carbonyl group can produce 4-methoxybenzyl alcohol.
科学的研究の応用
2-[(4-methoxyphenyl)methoxycarbonylamino]acetic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a protected amino acid in peptide synthesis, allowing for the selective deprotection of the amino group.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: It is employed in the production of fine chemicals and as an intermediate in various chemical processes.
作用機序
The mechanism of action of 2-[(4-methoxyphenyl)methoxycarbonylamino]acetic Acid primarily involves its role as a protected amino acid. The 4-methoxyphenylmethoxycarbonyl group protects the amino group from unwanted reactions during synthesis. This protection can be selectively removed under specific conditions, allowing for the controlled formation of peptide bonds. The molecular targets and pathways involved depend on the specific application and the nature of the peptides or compounds being synthesized.
類似化合物との比較
2-[(4-methoxyphenyl)methoxycarbonylamino]acetic Acid can be compared with other protected amino acids, such as:
N-tert-Butoxycarbonylglycine (Boc-Glycine): Similar to this compound, Boc-Glycine is used in peptide synthesis but has a different protecting group.
N-Fmoc-Glycine: Another protected glycine derivative, where the amino group is protected by a fluorenylmethoxycarbonyl group.
Uniqueness
The uniqueness of this compound lies in its specific protecting group, which offers distinct advantages in terms of stability and ease of removal under mild conditions. This makes it particularly useful in the synthesis of sensitive peptides and other complex organic molecules.
Similar Compounds
- N-tert-Butoxycarbonylglycine (Boc-Glycine)
- N-Fmoc-Glycine
- N-Acetylglycine
- N-Benzyloxycarbonylglycine (Cbz-Glycine)
特性
CAS番号 |
4596-54-7 |
|---|---|
分子式 |
C11H13NO5 |
分子量 |
239.22 g/mol |
IUPAC名 |
2-[(4-methoxyphenyl)methoxycarbonylamino]acetic acid |
InChI |
InChI=1S/C11H13NO5/c1-16-9-4-2-8(3-5-9)7-17-11(15)12-6-10(13)14/h2-5H,6-7H2,1H3,(H,12,15)(H,13,14) |
InChIキー |
DKEFXDVVCVXQNW-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)COC(=O)NCC(=O)O |
正規SMILES |
COC1=CC=C(C=C1)COC(=O)NCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(E)-1-(4-Methylphenyl)-N-[(E)-1-(4-methylphenyl)ethylideneamino]ethanimine](/img/structure/B1624235.png)





![1'-Benzylspiro[isochroman-1,4'-piperidine]](/img/structure/B1624243.png)

